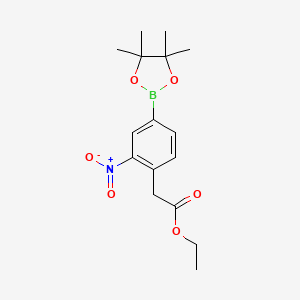
Coenzyme A hydrate
Overview
Description
Coenzyme A hydrate is a vital coenzyme that plays a crucial role in various biochemical processes. It is involved in the synthesis and oxidation of fatty acids, as well as the oxidation of pyruvate in the citric acid cycle. This compound is essential for the metabolism of carbohydrates, proteins, and lipids, making it indispensable for cellular function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coenzyme A hydrate can be synthesized through a series of enzymatic reactions involving cysteine, pantothenate (vitamin B5), and adenosine triphosphate (ATP). The biosynthesis pathway includes the following steps:
Phosphorylation of pantothenate: Pantothenate kinase catalyzes the phosphorylation of pantothenate to form 4’-phosphopantothenate.
Formation of 4’-phosphopantetheine: 4’-Phosphopantothenate is then converted to 4’-phosphopantetheine through a series of reactions involving cysteine and ATP.
Formation of dephospho-coenzyme A: 4’-Phosphopantetheine is further converted to dephospho-coenzyme A.
Formation of coenzyme A: Finally, dephospho-coenzyme A is phosphorylated to form coenzyme A.
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce this compound in large quantities. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Coenzyme A hydrate undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form coenzyme A disulfide.
Reduction: Coenzyme A disulfide can be reduced back to this compound.
Substitution: this compound can participate in substitution reactions to form acyl-coenzyme A derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as dithiothreitol and beta-mercaptoethanol are commonly used.
Substitution: Acylation reactions often involve acyl chlorides or anhydrides under mild conditions
Major Products:
Acyl-coenzyme A derivatives: These are key intermediates in various metabolic pathways, including fatty acid synthesis and degradation.
Scientific Research Applications
Coenzyme A hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in enzymatic assays and as a standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Biology: this compound is essential for studying metabolic pathways and enzyme kinetics.
Medicine: It is used in research related to metabolic disorders, cancer, and neurodegenerative diseases.
Industry: This compound is used in the production of pharmaceuticals, nutritional supplements, and cosmetics
Mechanism of Action
Coenzyme A hydrate functions as a carrier of acyl groups in various biochemical reactions. It forms thioester bonds with carboxylic acids, facilitating the transfer of acyl groups. This process is crucial for the synthesis and oxidation of fatty acids, as well as the metabolism of carbohydrates and proteins. This compound also plays a role in the regulation of enzyme activity through allosteric interactions .
Comparison with Similar Compounds
Acetyl-coenzyme A: A key intermediate in the citric acid cycle and fatty acid synthesis.
Succinyl-coenzyme A: Involved in the citric acid cycle and the synthesis of heme.
Malonyl-coenzyme A: A precursor in fatty acid synthesis.
Uniqueness: Coenzyme A hydrate is unique due to its versatility and central role in numerous metabolic pathways. Unlike other coenzyme A derivatives, this compound serves as a precursor for the synthesis of various acyl-coenzyme A derivatives, making it indispensable for cellular metabolism .
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3S.H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);1H2/t11-,14-,15-,16+,20-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSAELAFGDOPKI-BLPRJPCASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38N7O17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{6-[(tert-Butoxy)carbonyl]-5H,7H-pyrrolo[3,4-b]pyridin-3-yl}boronic acid](/img/structure/B8119391.png)



![Ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]butanoate](/img/structure/B8119432.png)









